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1-Oxaspiro[4.5]decane-2,4-dione

Cat. No.: B1618733
CAS No.: 22884-78-2
M. Wt: 168.19 g/mol
InChI Key: RAZCWQWIJJKSCC-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Chemical Scaffolds in Organic Chemistry

Spirocyclic scaffolds are a distinctive feature in the landscape of organic chemistry, defined by two rings connected by a single common atom, known as the spiro atom. tandfonline.com This arrangement imparts a rigid, three-dimensional geometry that offers significant advantages over more planar aromatic systems. tandfonline.com The inherent three-dimensionality allows for the precise spatial projection of functional groups, which can lead to more specific and potent interactions with biological targets like proteins. tandfonline.combldpharm.com

The increased sp3 character of spirocycles is associated with improved physicochemical properties, such as enhanced water solubility and metabolic stability, which are critical for the development of new drugs. tandfonline.combldpharm.com Consequently, spirocyclic motifs are increasingly recognized as "privileged scaffolds" in drug discovery, appearing in a growing number of approved drugs and clinical candidates. bldpharm.comnih.govresearchgate.net Their unique structural and conformational properties make them an invaluable tool for medicinal chemists aiming to fine-tune the properties of a molecule for therapeutic applications. nih.govresearchgate.net However, the synthesis of these complex structures can be challenging, often requiring specialized methods to control stereochemistry at the spiro center. tandfonline.comnih.gov

Overview of 1-Oxaspiro[4.5]decane-2,4-dione Structural Features and Research Interest

This compound is a specific spirocyclic compound with the chemical formula C9H12O3. sigmaaldrich.comuni.lu Its structure consists of a cyclohexane (B81311) ring fused to a five-membered lactone ring at a single spiro atom. The lactone ring contains an ester group and a ketone group, making it a dione (B5365651). The presence of these functional groups, combined with the spirocyclic framework, makes it a molecule of significant interest for synthetic and medicinal chemistry research.

The cyclohexane ring provides a stable, non-planar anchor, while the lactone and ketone functionalities offer sites for further chemical modification. This allows for the systematic exploration of structure-activity relationships, a key process in drug development. The rigid spirocyclic nature of the molecule helps to lock the relative orientation of these functional groups, which can be advantageous for binding to specific biological targets.

Research into compounds with similar backbones, such as 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, has shown potent antitumor activity. nih.gov This suggests that the 1-oxaspiro[4.5]decane scaffold could serve as a valuable starting point for the design and synthesis of new therapeutic agents. The investigation of such compounds is driven by the potential to discover novel biological activities and to develop new synthetic methodologies for constructing these complex three-dimensional structures.

Historical Context of Related Spirocyclic Compound Synthesis and Study

The study of spirocyclic compounds is not a new endeavor, with spirocyclic drug molecules having been known for over half a century. tandfonline.com The natural product griseofulvin, a spirocyclic compound, has been used clinically for its antifungal properties. tandfonline.com Early examples of synthetic spirocyclic drugs often did not introduce new stereocenters. tandfonline.com

The synthesis of spiroketals, a subclass of spirocycles containing an oxygen atom in each ring adjacent to the spiro atom, has been a topic of interest since before 1970, with early examples found in triterpenoid (B12794562) saponins. wikipedia.org Over the decades, numerous strategies have been developed for the stereoselective synthesis of spiroketals, driven by their prevalence in biologically active natural products. benthamscience.comrsc.org Traditional methods often relied on the acid-catalyzed cyclization of dihydroxyketones, though these methods did not always provide good stereocontrol. wikipedia.orgresearchgate.net

More recent advancements have focused on developing kinetically controlled reactions to achieve specific stereoisomers. mskcc.org For instance, efficient one-pot methods for synthesizing spirocyclic lactones have been developed using Lewis acids like iron(III) chloride. rsc.orgrsc.org These methods allow for the construction of complex spirocyclic systems from simpler starting materials. rsc.orgrsc.org The development of such synthetic strategies is crucial for accessing a diverse range of spirocyclic compounds for biological screening and other applications. The first industrial synthesis of the well-known spirocyclic drug spironolactone (B1682167) was reported in the late 1950s. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O3 B1618733 1-Oxaspiro[4.5]decane-2,4-dione CAS No. 22884-78-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-7-6-8(11)12-9(7)4-2-1-3-5-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZCWQWIJJKSCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340710
Record name 1-Oxaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22884-78-2
Record name 1-Oxaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Oxaspiro 4.5 Decane 2,4 Dione and Its Analogues

General Strategies for Oxaspiro[4.5]decane-2,4-dione Core Construction

The construction of the 1-oxaspiro[4.5]decane-2,4-dione core can be approached through several general synthetic strategies, including cycloaddition reactions, the modification of pre-existing spiro compounds, and building the ring system from acyclic precursors like malonic acid derivatives.

Cycloaddition Reactions in Oxaspiro[4.5]decane-2,4-dione Synthesis

Cycloaddition reactions offer a powerful and convergent approach to the synthesis of cyclic systems. For the construction of the β-lactone ring present in this compound, a [2+2] cycloaddition between a ketene (B1206846) and a carbonyl compound is a plausible strategy. organic-chemistry.orgacs.orgnih.govacs.org In the context of the target molecule, this would involve the reaction of a suitable ketene with cyclohexanone.

The general mechanism for the [2+2] cycloaddition of a ketene with a carbonyl compound to form a β-lactone is depicted below. The reaction can be catalyzed by Lewis acids to enhance the electrophilicity of the carbonyl group.

Table 1: Plausible Reactants for [2+2] Cycloaddition to form this compound

Ketene Precursor Ketene Carbonyl Compound Resulting Spiro System
Acetyl chloride Ketene Cyclohexanone 1-Oxaspiro[4.5]decan-2-one
Acylal halide Substituted ketene Cyclohexanone Substituted 1-Oxaspiro[4.5]decan-2-one

While this approach directly furnishes the spiro-lactone core, achieving the 2,4-dione functionality would require the use of a ketene bearing a protected ketone or a subsequent oxidation step.

Modification of Existing Spiro Compounds to Yield this compound Scaffolds

An alternative strategy involves the modification of an existing spirocyclic precursor, such as 1-oxaspiro[4.5]decan-2-one. This common fragrance ingredient can be synthesized through various methods. nih.govthegoodscentscompany.comnih.gov The introduction of the C4-keto group could then be achieved through α-oxidation of the lactone.

Several reagents are known to effect the α-oxidation of lactones, including:

Molybdenum-based reagents: Molybdenum peroxide complexes, such as MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)), are known to hydroxylate enolates.

Davis oxaziridines: These reagents can introduce a hydroxyl group at the α-position of a lactone.

Oxygenation of enolates: Reaction of the lactone enolate with molecular oxygen, followed by a reductive workup, can also yield the α-hydroxy lactone, which can then be oxidized to the ketone.

The general scheme for this transformation is as follows:

Table 2: Potential Reagents for α-Oxidation of 1-Oxaspiro[4.5]decan-2-one

Starting Material Reagent for α-hydroxylation Intermediate Oxidizing Agent Product
1-Oxaspiro[4.5]decan-2-one MoOPH 4-Hydroxy-1-oxaspiro[4.5]decan-2-one PCC, DMP This compound
1-Oxaspiro[4.5]decan-2-one Davis oxaziridine 4-Hydroxy-1-oxaspiro[4.5]decan-2-one Swern oxidation This compound

Approaches from Malonic Acid and its Derivatives for Spiro Dione (B5365651) Formation

The condensation of a ketone with malonic acid or its derivatives is a classical method for the formation of cyclic diones. A relevant example is the synthesis of 6,10-dioxaspiro[4.5]decane-7,9-dione from cyclopentanone (B42830) and malonic acid in the presence of acetic anhydride (B1165640) and sulfuric acid. mdpi.com A similar strategy can be envisioned for the synthesis of the isomeric this compound starting from cyclohexanone.

This approach would likely proceed through the formation of a mixed anhydride of malonic acid, which then undergoes a Knoevenagel-type condensation with cyclohexanone, followed by intramolecular acylation and decarboxylation. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is another powerful tool for forming cyclic β-keto esters, which are key intermediates in this type of synthesis. wikipedia.orgorganic-chemistry.orgopenstax.orgmasterorganicchemistry.com

Table 3: Proposed Synthesis of this compound from Cyclohexanone and Malonic Acid Derivative

Ketone Malonic Acid Derivative Condensing Agent Key Intermediate Product
Cyclohexanone Diethyl malonate Sodium ethoxide Diethyl 2-(cyclohexylidene)malonate This compound
Cyclohexanone Malonic acid Acetic anhydride, H₂SO₄ Not isolated This compound

Advanced Synthetic Approaches to this compound Derivatives

More advanced synthetic strategies allow for the construction of substituted and functionalized this compound derivatives, often with a high degree of stereocontrol.

Utilizing 5-Methylene-2(5H)-furanone in Related 1-Oxaspiro[4.5]decan-2-one Synthesis

A versatile approach to the synthesis of 1-oxaspiro[4.5]decan-2-one derivatives involves the Diels-Alder reaction of 5-methylene-2(5H)-furanone with a suitable diene. researchgate.netacs.org This reaction provides a direct route to the spiro[cyclohexene-lactone] core, which can be further functionalized. For example, the reaction with 1,3-butadiene (B125203) would yield a spiro[cyclohexene-lactone] that can be subsequently hydrogenated to the saturated 1-oxaspiro[4.5]decan-2-one. The use of substituted dienes allows for the introduction of various functionalities on the cyclohexane (B81311) ring.

Table 4: Diels-Alder Reaction of 5-Methylene-2(5H)-furanone

Dienophile Diene Cycloaddition Product Subsequent Reaction Final Product
5-Methylene-2(5H)-furanone 1,3-Butadiene 1-Oxaspiro[4.5]dec-7-en-2-one Hydrogenation 1-Oxaspiro[4.5]decan-2-one
5-Methylene-2(5H)-furanone Isoprene 7-Methyl-1-oxaspiro[4.5]dec-7-en-2-one Hydrogenation 7-Methyl-1-oxaspiro[4.5]decan-2-one

To obtain the 2,4-dione, subsequent α-oxidation of the resulting lactone would be necessary, as described in section 2.1.2.

Intermolecular Diels-Alder Reactions for Substituted Oxaspiro[4.5]decanenone Derivatives

The intermolecular Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings with high stereocontrol. wikipedia.orgmasterorganicchemistry.comnih.gov This strategy can be applied to the synthesis of substituted oxaspiro[4.5]decanenone derivatives by reacting a diene with a dienophile that is either a part of or can be converted into the lactone ring.

A notable approach involves the use of a ketene equivalent as a dienophile. wikipedia.orgtcichemicals.com Since ketenes themselves often undergo [2+2] cycloadditions, "masked" ketene dienophiles are employed. For instance, α-chloroacrylonitrile can react as a dienophile in a Diels-Alder reaction. The resulting α-chloronitrile functionality in the spirocyclic product can then be hydrolyzed to a ketone.

Another powerful strategy is the catalytic enantioselective Diels-Alder reaction of exocyclic enones with dienes. acs.org This method allows for the formation of highly congested quaternary stereogenic spirocenters with excellent enantioselectivity. By choosing an appropriate exocyclic enone precursor to the lactone, this methodology could provide access to chiral, substituted 1-oxaspiro[4.5]decanenone derivatives.

Table 5: Intermolecular Diels-Alder Strategies for Substituted Oxaspiro[4.5]decanenone Derivatives

Diene Dienophile (or equivalent) Catalyst Intermediate Product Post-reaction Modification Final Product
1-Methylenecyclohexane α-Chloroacrylonitrile Lewis Acid Spiro[cyclohexane-1,2'-(3'-chloro-3'-cyanocyclohexane)] Hydrolysis Substituted 1-Oxaspiro[4.5]decanenone
2,3-Dimethyl-1,3-butadiene Exocyclic enone lactone precursor Chiral IDPi catalyst Chiral spiro[cyclohexene-lactone] Functional group manipulation Chiral substituted 1-Oxaspiro[4.5]decanenone

Merging Ring-Opening of Benzo[c]oxepines and Formal 1,2-Oxygen Migration for Oxaspiro[4.5]decane Derivatives

A novel and efficient one-pot synthetic method has been developed for the construction of 6-oxa-spiro[4.5]decane skeletons. acs.orgacs.orgnih.govresearcher.life This strategy merges the ring-opening of benzo[c]oxepines with a formal 1,2-oxygen migration. acs.orgacs.org A key advantage of this methodology is that it proceeds under transition-metal-free conditions, offering a more sustainable approach to these complex structures. acs.orgnih.gov Over 30 different examples of 6-oxa-spiro[4.5]decane derivatives have been successfully synthesized using this method. acs.orgacs.orgnih.gov

The process is initiated by selecting benzo[c]oxepine and benzohydrazide (B10538) as the model substrates. acs.org The reaction cascade begins with a Michael addition between the benzo[c]oxepine and benzohydrazide, which is facilitated by a base catalyst that activates the nucleophilic site of the hydrazide. acs.org This is followed by the cleavage of a C–O bond in the resulting intermediate. acs.org The reaction demonstrates a broad tolerance for various substrate substituent groups with different electronic properties, making it a versatile tool for synthetic chemists. acs.org

A proposed mechanism suggests that after the initial Michael addition, the C–O bond of an intermediate is cleaved. acs.org This is followed by the addition of reagents like lithium bromide (LiBr) and sulfuric acid (H₂SO₄) to promote the final steps, yielding the desired 6-oxa-spiro[4.5]decane derivative. acs.org Control experiments have shown that both LiBr and H₂SO₄ are necessary for the transformation to occur. acs.org

Table 1: Synthesis of 6-oxa-spiro[4.5]decane derivative (3a) - Condition Optimization

EntryBaseAdditive 1Additive 2Temperature (°C)Yield (%)
1NaOHLiBrH₂SO₄8071
2NaOH-H₂SO₄800
3NaOHLiBr-800
4NaOHBr₂-803a obtained

Data sourced from research on the one-pot synthesis of 6-oxa-spiro[4.5]decane skeletons. acs.org

Gold-Catalyzed Domino Processes for Oxaspiro[4.5]decane Cores

Gold catalysis has emerged as a powerful tool for constructing complex molecular architectures, including spiro[4.5]decane cores and their heterocyclic analogues. researchgate.netmdpi.com These reactions often proceed through domino or cascade sequences, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. researchgate.netmdpi.com

One such strategy involves a gold(I)-catalyzed cyclization/semipinacol rearrangement cascade of 1,6-enynes to build spiro[4.5]decanes and 7-azaspiro[4.5]decanes. researchgate.net The use of specific catalysts, such as JohnPhosAuCl/NaBARF, can afford the functionalized spirocyclic products with good diastereoselectivities. researchgate.net Another approach utilizes a gold and palladium relay catalytic tandem cyclization of enynamides with vinyl benzoxazinanones to produce dearomatized 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net This process involves the gold-catalyzed generation of a furan-derived azadiene, which then undergoes a cycloaddition with a Pd-π-allyl dipole. researchgate.net This method is efficient for constructing the oxa-azaspiro[4.5]decane framework with high yields and diastereoselectivities. researchgate.net

Furthermore, gold(I)-catalyzed spirocyclization of 3-ene-1,7-diyne esters can lead to azaspiro[4.5]decadienone derivatives. rsc.org This transformation proceeds through a complex cascade involving a 1,3-acyloxy migration, a Nazarov cyclization, a 6-endo-dig cyclization, and a final 1,5-acyl migration. rsc.org Similarly, the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid provides an efficient route to 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones in quantitative yields under mild conditions. mdpi.com

Table 2: Examples of Gold-Catalyzed Synthesis of Spiro[4.5]decane Analogues

Starting MaterialCatalyst SystemProduct SkeletonKey Process
1,6-EnynesAu(I)Spiro[4.5]decane / 7-Azaspiro[4.5]decaneCyclization/Semipinacol Rearrangement
EnynamidesAu/Pd Relay2-Oxa-7-azaspiro[4.5]decaneTandem Cyclization/[2+4] Cycloaddition
3-Ene-1,7-diyne estersAu(I)Azaspiro[4.5]decadienoneCascade Migration/Cyclization
Di-propargyl malonic acidsAu(I)2,7-Dioxaspiro[4.4]nonane-1,6-dioneDouble Intramolecular Hydroarylation

Green Chemistry Principles in Oxaspirocyclic Compound Synthesis

The synthesis of spirocyclic compounds is increasingly benefiting from the application of green chemistry principles, aiming for more environmentally benign and efficient processes. utrgv.edu One notable example is the use of microwave irradiation in a five-component reaction to synthesize spiro compounds and their derivatives. utrgv.edu This method employs water as a solvent and N,N-Diisopropylethylamine (DIPEA) as a catalyst, achieving high product yields in a significantly reduced reaction time (5–30 minutes) and at moderate temperatures (80°C). utrgv.edu This approach presents a sustainable and faster alternative to classical synthetic methods. utrgv.edu

The development of one-pot reactions also aligns with green chemistry principles, particularly atom and step economy. The transition-metal-free synthesis of 6-oxa-spiro[4.5]decane derivatives from benzo[c]oxepines is an excellent illustration of this, as it avoids the use of potentially toxic and expensive heavy metal catalysts while constructing a complex scaffold in a single pot. acs.org Additionally, the development of a one-step coupling protocol for synthesizing chiral oxa-spiro diphosphine ligands (O-SDP) on a kilogram scale highlights the move towards more practical and efficient industrial applications that are mindful of green principles. acs.org

Total Synthesis Strategies of Complex Molecules Incorporating Oxaspiro[4.5]decane Moieties

The oxaspiro[4.5]decane framework is a core structural motif in numerous biologically active natural products. researchgate.netresearchgate.net The total synthesis of these complex molecules provides a platform for validating new synthetic methods and offers access to compounds with significant therapeutic potential. pitt.edu

Several distinct strategies have been employed to construct this spirocyclic system within larger molecular contexts:

Spirolaxine Methyl Ether : The synthesis of this anti-Helicobacter pylori agent has been achieved through various routes. nih.govrsc.org One efficient method involves a Prins cyclization to form the rsc.orgacs.org-spiroketal system. nih.govacs.org Another convergent approach utilizes a heterocycle-activated Julia-Kocienski olefination to connect a spiroacetal-containing fragment with a phthalide (B148349) portion. rsc.org The stereochemistry has also been established using Sharpless asymmetric epoxidation. nih.govacs.org

Cephalosporolides E and F : The total synthesis of these acs.orgacs.org-spiroketal-containing natural products has been accomplished through a late-stage tandem radical/polar crossover reaction. acs.orgacs.orgnih.gov This key step involves the reaction of a phthalimido derivative with a tin radical, which ultimately leads to the desired spiroketal structure. acs.orgacs.org An alternative strategy employs an oxidative radical cyclization to create the acs.orgacs.org-spiroketal moiety. rsc.org

Psammaplysin A : The first racemic total synthesis of this marine alkaloid, which features a unique dihydrooxepine-spiroisoxazoline core, was achieved in 13 steps. nih.gov Key transformations included a diastereoselective Henry reaction followed by a cyclization to access the hydroxylated isoxazoline (B3343090) scaffold, and a regioselective Baeyer-Villiger ring expansion to install the dihydrooxepine ring. nih.gov

Gleenol and Axenol : The total synthesis of these axane sesquiterpenes was accomplished via a readily available functionalized spiro[4.5]decane intermediate. nih.gov A crucial step in this synthesis is a Claisen rearrangement that affords the multi-functionalized spiro[4.5]decane as a single diastereomer in excellent yield. nih.gov

Table 3: Total Synthesis of Natural Products with Oxaspiro[4.5]decane Moieties

Natural ProductKey Structural FeatureCore Synthetic Strategy
(+)-Spirolaxine Methyl Ether rsc.orgacs.org-SpiroketalPrins Cyclization / Julia-Kocienski Olefination nih.govrsc.orgacs.org
Cephalosporolide E acs.orgacs.org-SpiroketalTandem Radical/Polar Crossover Reaction acs.orgacs.orgnih.gov
Psammaplysin ADihydrooxepine-SpiroisoxazolineHenry Reaction/Cyclization & Baeyer-Villiger Oxidation nih.gov
Gleenol / AxenolFunctionalized Spiro[4.5]decaneClaisen Rearrangement nih.gov

Chemical Reactivity and Reaction Mechanisms of 1 Oxaspiro 4.5 Decane 2,4 Dione

Fundamental Transformations of the Oxaspiro[4.5]decane-2,4-dione Scaffold

The inherent strain and electronic properties of the spirocyclic structure, combined with the reactivity of the dione (B5365651) functional groups, permit a variety of fundamental chemical reactions.

While specific oxidation studies on the 1-Oxaspiro[4.5]decane-2,4-dione core are not extensively documented, reactions on analogous spirocyclic systems demonstrate potential pathways. For instance, the oxidation of related tetrahydrofuran (B95107) rings with reagents like meta-chloroperoxybenzoic acid (m-CPBA) can yield spiro-epoxides. acs.org Such reactions introduce a reactive epoxide ring, which can be a precursor for further functionalization.

Spirocyclic compounds, particularly those containing phenolic or enone moieties, can also exhibit antioxidant properties by scavenging free radicals, which involves the compound itself being oxidized. nih.gov The introduction of functional groups can also be achieved through cycloaddition reactions. For example, a [3+2] cycloaddition of indanone-derived nitrones with alkynes provides a direct route to complex spirocyclic isoxazolines. nih.gov

The carbonyl groups of the this compound are susceptible to reduction by various hydride reagents. The lactone and ketone can be reduced to the corresponding diol, lactol, or ether, depending on the reagent and reaction conditions. For example, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce a spirocyclic dione to the corresponding diol, often with high diastereoselectivity due to the rigid, predictable shape of the spirocyclic framework. youtube.com Simpler chemical reactions, such as the hydrogenation of carbon-carbon double bonds and the reduction of carbonyl groups, are common methods for modifying spirolactone precursors. researchgate.net

The selective reduction of one carbonyl group over the other presents a synthetic challenge but can be achieved through careful choice of reagents and protecting group strategies.

Table 1: Common Reducing Agents and Their Potential Products with this compound

Reagent Potential Product(s) Notes
Sodium borohydride (B1222165) (NaBH₄) Reduction of the ketone to a secondary alcohol. Generally selective for ketones over lactones.
Lithium aluminum hydride (LiAlH₄) Reduction of both ketone and lactone to a diol. youtube.com A powerful, non-selective reducing agent.
Diisobutylaluminium hydride (DIBAL-H) Partial reduction of the lactone to a lactol (cyclic hemiacetal). Reaction is typically performed at low temperatures.
Catalytic Hydrogenation (e.g., H₂/Pd, PtO₂) Reduction of the carbonyls and any C=C bonds. Can lead to full saturation of the spirocyclic system.

Nucleophilic Substitution Reactions, Particularly at Oxygen and Nitrogen Atoms in Related Spiro Compounds

Nucleophilic substitution reactions are fundamental to organic chemistry, typically proceeding via Sₙ1 or Sₙ2 mechanisms. youtube.com In the context of spiro compounds, these reactions can be influenced by the steric hindrance around the spiro center. While direct substitution at the oxygen atom of the lactone in this compound is uncommon, related reactions on similar scaffolds are well-documented.

For instance, the formation of spiro-cephalosporins can be achieved through a Michael-type nucleophilic addition to the dihydrothiazine ring of a cephalosporin (B10832234) derivative. nih.gov In recent years, transition-metal catalysis has emerged as a powerful alternative to classical Sₙ1/Sₙ2 reactions, enabling substitutions that proceed through radical intermediates. acs.org These methods have been successfully applied to the coupling of various nucleophiles, including amides, with alkyl electrophiles. acs.org In the synthesis of spirooxindoles, a nitrile hydrozirconation-acylation-cyclization sequence involves nucleophilic attack to form the spirocyclic amide structure. nih.gov

Although this compound is a lactone-ketone, its nitrogen-containing analogues, spirocyclic lactams, undergo characteristic amide reactions. The hydrolysis of amides, and by extension lactams, can be catalyzed by either acid or base. masterorganicchemistry.comlibretexts.org

Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by water. masterorganicchemistry.com This is followed by the elimination of the amine to yield a carboxylic acid. masterorganicchemistry.com In alkaline hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. libretexts.org These reactions typically require heating. masterorganicchemistry.comlibretexts.org A greener, more selective method for amide hydrolysis involves electrocatalytic reduction, which converts the carbonyl group into a hemiaminal intermediate that then collapses to release the free amine. researchgate.netrsc.org

Acylation of related spirocyclic amides, particularly at the nitrogen atom, is a key method for introducing functional diversity. N-acylation can activate the amide bond and lead to geometrically distorted or "twisted" amides. nih.gov

Table 2: Conditions for Hydrolysis of Related Spirocyclic Amides (Lactams)

Condition Reagents Products Reference
Acidic Hydrolysis Dilute acid (e.g., HCl), heat Amino acid masterorganicchemistry.comlibretexts.org
Alkaline Hydrolysis Aqueous base (e.g., NaOH), heat Salt of the amino acid, ammonia (B1221849) (for primary amides) libretexts.org
Electrocatalytic Hydrolysis Water, electrons (as reductant) Free amine, alcohol researchgate.netrsc.org

Specific Mechanistic Pathways Involving this compound

Specific reaction pathways can be predicted based on the structure of the dione. One of the most relevant is the decarboxylation of derivatives formed from the opening of the lactone ring.

The this compound does not undergo direct decarboxylation. However, hydrolysis of its lactone ring would yield a γ-hydroxy-β-keto acid. The decarboxylation of β-keto acids is a well-established and facile reaction that typically occurs upon gentle heating. masterorganicchemistry.comlibretexts.org

The mechanism proceeds through a concerted, six-membered cyclic transition state. youtube.commasterorganicchemistry.com The carboxylic acid proton is transferred to the ketone's carbonyl oxygen while the C-C bond between the carboxyl group and the α-carbon breaks. This process forms carbon dioxide and an enol intermediate, which then tautomerizes to the more stable ketone. masterorganicchemistry.com This pathway avoids the formation of high-energy intermediates and is a common final step in syntheses like the acetoacetic ester synthesis. masterorganicchemistry.com The decarboxylation of malonic acid derivatives follows a similar mechanistic path. youtube.commasterorganicchemistry.com

Other decarboxylative pathways exist, such as the Hunsdiecker reaction, which involves the decarboxylation of silver salts of carboxylic acids in the presence of halogens to form alkyl halides. libretexts.org

Decarboxylation Mechanisms of Spirocyclic Carboxylic Acids and Analogues

Kinetics and Thermodynamics of Concerted Intramolecular Decomposition

Currently, there is a lack of specific studies in the available scientific literature detailing the kinetics and thermodynamics of the concerted intramolecular decomposition of this compound. Such investigations would be necessary to determine the compound's thermal stability and the potential pathways of its degradation under thermal or photochemical conditions.

Alkylation Reactions and Regioselectivity in β-Dicarbonyl Spiro Systems

The structure of this compound features a β-dicarbonyl system, which is a key functional group for alkylation reactions. The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are significantly more acidic than other protons in the molecule. youtube.comyoutube.com This increased acidity is due to the ability of both adjacent carbonyl groups to stabilize the resulting conjugate base (an enolate) through resonance. youtube.com

The general mechanism for alkylation involves two main steps:

Enolate Formation: A base is used to deprotonate the α-carbon, forming a nucleophilic enolate. The choice of base is crucial; a strong base like sodium amide or lithium diisopropylamide (LDA) ensures essentially complete conversion to the enolate. libretexts.org

Nucleophilic Attack: The enolate then acts as a nucleophile, attacking an alkyl halide (or a similar electrophile) in an SN2 reaction to form a new carbon-carbon bond at the α-position. youtube.comlibretexts.org

Regioselectivity: In the case of this compound, the molecule is symmetrical with respect to the plane containing the spiro carbon and bisecting the lactone ring. However, the key regiochemical question in β-dicarbonyl compounds is which α-proton is removed. The protons at the C3 position, between the two carbonyls, are by far the most acidic, with pKa values typically around 9-10, compared to protons at other α-positions (like C5) which have pKa values closer to 19-20. youtube.com Therefore, deprotonation and subsequent alkylation are expected to occur exclusively at the C3 position.

Below is a table outlining the general transformation in the alkylation of this compound.

Reactant Reagents Product Description
This compound1. Strong Base (e.g., LDA, NaH) 2. Alkyl Halide (R-X)3-Alkyl-1-oxaspiro[4.5]decane-2,4-dioneThe reaction proceeds via the formation of a highly stabilized enolate at the C3 position, which then displaces the halide from the alkyl halide to form the C-alkylated product. libretexts.org

Paternò-Büchi Reactions for Spirocyclic Oxetane (B1205548) Formation

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane. nist.govnih.gov This reaction is a powerful tool for constructing four-membered ether rings, which are present in various biologically active compounds. nih.gov The mechanism typically involves the photo-excitation of the carbonyl compound to its triplet state, which then adds to the ground-state alkene to form a 1,4-biradical intermediate. This intermediate subsequently cyclizes to form the oxetane ring. nist.gov

The ketone carbonyl at the C4 position of this compound makes it a suitable substrate for the Paternò-Büchi reaction. When irradiated in the presence of an alkene, it could form a new, more complex spirocyclic system containing an oxetane ring fused at the C4 position. The formation of such spirocyclic oxetanes from cyclic ketones is a known synthetic strategy. nih.gov

A general scheme for this reaction is presented below.

Substrates Conditions Product Type Reaction Description
This compound + Alkene (R₂C=CR₂)Photochemical (hν)Spirocyclic OxetaneThe ketone at C4 undergoes photochemical excitation and cycloaddition with the alkene, forming a new spiro system where the oxetane ring is attached at the C4 position of the original dione. nih.gov

Molecular Recognition and Mechanistic Interaction Studies of Oxaspiro Diones

Understanding how molecules like this compound interact with biological targets is crucial for drug discovery and materials science. This often involves a combination of theoretical modeling and experimental analysis.

Theoretical Frameworks for Compound-Target Interactions

While direct molecular modeling studies on this compound are not widely published, the theoretical frameworks used for related spirocyclic systems provide a clear blueprint for how such investigations would proceed. Molecular docking is a primary computational tool used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. nih.gov

Studies on various spiro diones, such as spiroquinoline-indoline-diones and 1,3,8-triazaspiro[4.5]decane-2,4-diones, have used molecular docking to simulate their interaction with the active sites of proteins like EGFR, HER2, and opioid receptors. nih.govnih.govnih.gov These studies aim to understand the intermolecular forces—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that govern molecular recognition. For instance, in the docking of triazaspiro[4.5]decane-2,4-dione derivatives, an H-bond constraint with a specific amino acid residue (D128) was crucial for obtaining meaningful binding poses. nih.gov Similarly, crystal structure analysis of derivatives of 6,10-dioxaspiro[4.5]decane-7,9-dione revealed the importance of C−H···O intra- and intermolecular hydrogen bonds and π···π stacking interactions in their solid-state assembly. mdpi.com These same principles and computational methods could be applied to this compound to explore its potential interactions with biological targets.

Conformational Changes Upon Molecular Interaction

The binding of a ligand to a biological target is often a dynamic process that can involve conformational changes in both the ligand and the target (a phenomenon known as "induced fit"). The spirocyclic core of this compound, while relatively rigid, still possesses conformational flexibility, particularly in the six-membered cyclohexane (B81311) ring.

Specific experimental or computational studies detailing the conformational changes of this compound upon molecular interaction are not available in the literature. However, computational chemistry provides tools to explore this. For example, in studies of related spiro compounds, generating all possible low-energy conformers of the ligand is a standard preliminary step before docking them into a receptor's binding site. nih.gov For a derivative of 1,3-diazaspiro[4.5]decane-2,4-dione, a structure optimization step was performed to determine its energy minimum conformation, highlighting the importance of conformational analysis in understanding these molecules. mdpi.com Such an approach would be essential to understand how this compound might adapt its shape to fit into a binding pocket, a critical aspect of its potential biological activity.

Structural Elucidation and Conformational Analysis of 1 Oxaspiro 4.5 Decane 2,4 Dione and Analogues

Spectroscopic Characterization Methodologies for Structural Assignment

The definitive assignment of the structure of 1-Oxaspiro[4.5]decane-2,4-dione and its analogues relies on a suite of modern spectroscopic techniques. Each method provides unique insights into the molecule's connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, JMOD NMR)

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules.

¹H and ¹³C NMR: For the this compound system, ¹H NMR spectra would reveal signals corresponding to the methylene (B1212753) protons of the lactone and cyclohexane (B81311) rings. The chemical shifts and coupling patterns of these protons are dictated by their local electronic environment and dihedral angles with neighboring protons, providing crucial conformational information. In ¹³C NMR, distinct signals would be observed for the carbonyl carbons of the lactone (C2) and the ketone (C4), the spirocyclic quaternary carbon (C5), and the various methylene carbons of the two rings. The chemical shifts of the carbonyls are particularly diagnostic of their electronic environment. While specific spectral data for this compound is not readily available in public literature, data for the related 1-oxaspiro[4.5]decan-2-one shows the spiro-carbon and carbonyl carbon appearing at distinct chemical shifts, a principle that applies to the dione (B5365651) as well. documentsdelivered.comnih.gov

J-Modulated Spin-Echo (JMOD) NMR: JMOD, or Attached Proton Test (APT), is a valuable experiment for differentiating between carbon types. iupac.org This pulse sequence distinguishes carbon signals based on the number of attached protons: CH and CH₃ signals appear with opposite phase to CH₂ signals, while quaternary carbons (including the spirocenter and carbonyls) are typically absent. manchester.ac.ukresearchgate.net This technique simplifies spectral assignment by providing direct information on the multiplicity of each carbon atom, complementing the information from standard broadband-decoupled ¹³C NMR. The experiment relies on the modulation of the spin-echo signal by J-couplings. aip.orgsoton.ac.uk

Table 1: Predicted NMR Resonances for this compound (Note: These are predicted values based on general principles and data from analogous structures, as specific experimental data is not publicly available.)

NucleusCarbon PositionPredicted Chemical Shift (ppm)Expected Multiplicity (in JMOD/APT)
¹³CC2 (Lactone C=O)~170-180Absent
¹³CC4 (Ketone C=O)~200-210Absent
¹³CC5 (Spiro Carbon)~80-90Absent
¹³CC3 (Lactone CH₂)~30-40Negative
¹³CC6, C10 (Cyclohexane CH₂)~20-40Negative
¹³CC7, C8, C9 (Cyclohexane CH₂)~20-40Negative

Mass Spectrometry (MS, HR-ESI-MS, GC-MS) for Molecular Ion Detection and Fragmentation Patterns

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₁₂O₃), the expected monoisotopic mass is 168.07864 Da. uni.lu

Molecular Ion Detection: Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) would be used to confirm the elemental formula by providing a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). youtube.com

Fragmentation Patterns: Gas Chromatography-Mass Spectrometry (GC-MS) provides information on the molecule's fragmentation pathways under electron ionization. nih.gov For the 1-oxaspiro[4.5]decane skeleton, characteristic fragmentation would likely involve the cleavage of the lactone ring and successive losses of small neutral molecules like CO and C₂H₄ from the cyclohexyl moiety. Analysis of these fragments helps to piece together the molecular structure. For instance, in the related 7,9-dibromo-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, the molecular formula and weight have been determined, showcasing the utility of MS in characterizing complex spirocycles. bas.bg

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. In this compound, the most prominent absorptions would be from the two carbonyl groups.

Lactone Carbonyl (C=O): The C=O stretch of the five-membered γ-lactone ring is expected to appear at a relatively high frequency, typically in the range of 1760-1800 cm⁻¹. This is higher than that of a standard acyclic ester due to increased angle strain in the five-membered ring.

Ketone Carbonyl (C=O): The C=O stretch of the six-membered ring ketone is expected to absorb in the typical range for cyclohexanones, around 1715 cm⁻¹.

The presence of two distinct, strong C=O absorption bands would be a clear indicator of the dione structure. Additionally, C-O stretching vibrations associated with the lactone would be visible in the 1300-1050 cm⁻¹ region. rsc.org

Electronic Circular Dichroism (ECD) Analysis for Stereochemical Determination

The spiro carbon atom (C5) in this compound is a chiral center, meaning the molecule can exist as a pair of non-superimposable mirror images (enantiomers). Electronic Circular Dichroism (ECD) is a crucial technique for determining the absolute configuration of such chiral molecules. encyclopedia.pub

ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. youtube.com While enantiomers have identical UV-Vis absorption spectra, their ECD spectra are mirror images of each other. By comparing the experimentally measured ECD spectrum with spectra predicted through computational methods (like Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration (R or S) of the spiro center can be unequivocally assigned. q-chem.comfaccts.de This method is particularly powerful for molecules where crystallographic methods are not feasible.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, providing unambiguous information on bond lengths, bond angles, and both relative and absolute stereochemistry. researchgate.net For a chiral compound like this compound, a successful crystallographic analysis would precisely map the spatial arrangement of the cyclohexane and lactone rings relative to each other.

While a crystal structure for the parent this compound is not reported in the surveyed literature, the technique has been successfully applied to numerous complex spirocyclic analogues. For example, the structures of spiro[4.5]decanone-based enzyme inhibitors and other novel spiro compounds have been elucidated using X-ray diffraction, confirming the connectivity and stereochemical configurations. researchgate.netrsc.orgrsc.org These studies underscore the power of crystallography in providing a definitive structural proof for this class of compounds.

Conformational Dynamics and Ring Strain in this compound Systems

The 1-oxaspiro[4.5]decane system is a conformationally complex molecule due to the interplay between the two fused rings.

Ring Strain: Ring strain arises from deviations from ideal bond angles (angle strain) and eclipsing interactions between adjacent bonds (torsional strain). indiana.edu The this compound system possesses inherent strain, particularly within the five-membered lactone ring where the internal bond angles are compressed relative to ideal sp³ and sp² geometries. This strain influences the molecule's chemical reactivity and its spectroscopic properties, such as the elevated frequency of the lactone carbonyl stretch in its IR spectrum.

Theoretical and Computational Studies of 1 Oxaspiro 4.5 Decane 2,4 Dione

Quantum Chemical Computations for Molecular Properties

Quantum chemical computations are instrumental in elucidating the fundamental electronic and geometric characteristics of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly effective for optimizing the geometric structure of molecules and for analyzing their electronic properties. In the case of spiro compounds, DFT calculations can precisely determine bond lengths, bond angles, and dihedral angles, revealing the three-dimensional arrangement of the atoms. For instance, DFT calculations have been successfully used to analyze the structural differences and stereochemistry of complex spiro-heterocycles. bohrium.comresearchgate.net

A key aspect of DFT analysis is the characterization of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability, whereas a small gap points to higher reactivity.

A hypothetical DFT analysis of 1-Oxaspiro[4.5]decane-2,4-dione would likely reveal the distribution of electron density, with the HOMO potentially localized on the dione (B5365651) moiety and the LUMO distributed across the spirocyclic system. The calculated HOMO-LUMO gap would provide a quantitative measure of its reactivity.

Table 1: Example of Frontier Molecular Orbital Energies from DFT Calculations for a Spiro Compound (Spiro-MeOTAD)

Molecular OrbitalEnergy (eV) in vacuo
LUMO+1-0.647
LUMO-0.672
HOMO-4.264
HOMO-1-4.291

This table is illustrative and based on data for Spiro-MeOTAD, not this compound. The data is adapted from a study by Fantacci et al. amazonaws.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and to simulate their electronic absorption spectra. This method is invaluable for understanding how a molecule interacts with light. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light, as well as the intensity of these absorptions.

For a molecule like this compound, TD-DFT calculations could identify the nature of its electronic transitions, such as n → π* and π → π* transitions, which are characteristic of molecules containing carbonyl groups and double bonds. bohrium.com These calculations would provide a theoretical UV-Vis spectrum, which could be compared with experimental data to validate the computational model.

Studies on other spiro compounds have demonstrated the utility of TD-DFT. For example, TD-DFT calculations on spiro-heterocycles have been used to analyze intramolecular charge transfer upon excitation. bohrium.com In another instance, TD-DFT was employed to investigate the electronic and optical properties of the spiro-MeOTAD hole conductor in its neutral and oxidized forms, yielding detailed information about its electronic transitions. amazonaws.com These studies showcase how TD-DFT can rationalize complex photophysical phenomena in spiro compounds. barbatti.org

Table 2: Example of TD-DFT Calculated Excitation Energies and Oscillator Strengths for a Spiro Compound (Spiro-MeOTAD)

ExcitationEnergy (eV)Wavelength (nm)Oscillator Strength
S0 → S13.163920.812
S0 → S23.343710.000
S0 → S33.483560.000
S0 → S43.513530.000

This table is illustrative and based on data for Spiro-MeOTAD, not this compound. The data is adapted from a study by Fantacci et al. amazonaws.com

Molecular Modeling and Dynamics Simulations for Interaction Prediction

Molecular modeling and dynamics simulations are powerful computational tools used to predict how a molecule might interact with other molecules, such as biological receptors or solvent molecules. These methods are particularly relevant in drug discovery and materials science.

Molecular docking is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the binding of a small molecule ligand to a protein receptor. For this compound, docking studies could be employed to explore its potential interactions with various enzymatic targets.

Molecular dynamics (MD) simulations provide a time-resolved view of the conformational changes and interactions of a molecular system. By simulating the movements of atoms and molecules over time, MD can reveal the dynamic behavior of this compound in different environments, such as in aqueous solution or within a lipid bilayer.

Theoretical Quantitative Structure-Activity Relationship (QSAR) Approaches for Oxaspiro Diones

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are developed by correlating variations in the physicochemical properties or structural descriptors of molecules with their observed activity. Once a reliable QSAR model is established, it can be used to predict the activity of new, unsynthesized compounds.

For a class of compounds like oxaspiro diones, a QSAR study would involve compiling a dataset of molecules with known biological activities. Then, a variety of molecular descriptors, such as lipophilicity (logP), electronic properties (e.g., partial charges), and steric parameters (e.g., molecular volume), would be calculated for each molecule. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a model that relates these descriptors to the activity.

While no specific QSAR studies on this compound were found in the provided search results, the methodology is widely applied to other classes of compounds. For instance, 2D-QSAR models have been used to study the genotoxicity of fluoroquinolones, identifying key molecular parameters that influence their toxicity. nih.gov Such an approach could be hypothetically applied to a series of oxaspiro diones to identify the structural features that are crucial for a particular biological effect.

Analysis of Electron Distribution and Polarization in the Spirocyclic System

The distribution of electrons within a molecule and its ability to be polarized are fundamental to its chemical behavior and intermolecular interactions. The spirocyclic nature of this compound, with its two rings joined at a single carbon atom, creates a unique electronic environment.

Computational methods, such as those based on Molecular Electron Density Theory (MEDT), can provide a detailed picture of the electron density distribution. nih.gov This analysis can reveal regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding its reactivity. For example, the carbonyl groups in the dione ring are expected to be highly polarized, with the oxygen atoms being electron-rich and the carbon atoms being electron-poor. The spiro-carbon atom itself presents a unique point of electronic interest.

Research on Derivatives and Analogues of 1 Oxaspiro 4.5 Decane 2,4 Dione

Synthesis and Characterization of Substituted 1-Oxaspiro[4.5]decane-2,4-dione Derivatives

The synthesis of substituted 1-oxaspiro[4.5]decane derivatives is an active area of research, driven by the quest for novel compounds with unique properties. A general and efficient method for creating spirolactones and spiroethers involves the Diels-Alder cycloaddition of 5-methylene-2(5H)-furanone with various dienes, which yields spiroadducts that can be further modified. researchgate.net

One notable derivative, 7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, is an oxaspiro compound featuring a lactone, an enone, and a cyclic ketone. chemicalbook.com This natural compound has been identified in morels (Morchella spp.) and is recognized for its contribution to their aroma. chemicalbook.com It has also been found in the plant Euphorbia pulcherrima and certain marine algae. chemicalbook.com The synthesis of another derivative, 6-methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one, has been achieved from 2,4-dihydroxybenzaldehyde, with a key step involving the use of [Bis(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant. mdpi.com

Furthermore, research has explored the creation of 6-oxa-spiro[4.5]decane skeletons through a one-pot method that combines the ring-opening of benzo[c]oxepines with a formal 1,2-oxygen migration, leading to over 30 different derivatives. nih.govresearcher.life Radical reactions have also been employed to synthesize spiro[2,3-dihydro-4H-1-benzopyran-4,1'-cyclohexan)-2-one derivatives, which serve as precursors for the total synthesis of natural products like racemic-lycoramine. documentsdelivered.com

The characterization of these derivatives relies on standard analytical techniques. For instance, the structure of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione was confirmed using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HR-MS). mdpi.com

Exploration of Spirocyclic Heteroatom Variations and Their Chemical Implications

Modifying the core structure of 1-oxaspiro[4.5]decane by introducing different heteroatoms leads to new classes of compounds with distinct chemical and biological properties.

The replacement of carbon atoms with nitrogen gives rise to aza-spiro compounds. A series of 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as selective ligands for sigma-1 (σ1) receptors, showing nanomolar affinity. nih.gov These compounds are being explored as potential agents for brain imaging using Positron Emission Tomography (PET). nih.gov

Another important class is the 1,3,8-triazaspiro[4.5]decane-2,4-diones. These compounds have been synthesized via methods like the Strecker reaction of cyanohydrin with ammonium (B1175870) carbonate. researchgate.net They have been identified as a novel chemotype of δ-opioid receptor (DOR) selective agonists, which are of interest for developing new analgesics. nih.govresearchgate.net The synthesis of related N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones, such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, has also been developed, highlighting the versatility of this scaffold. mdpi.com

Properties of Nitrogen-Containing Spiro Derivatives
CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Application/Finding
1-Oxa-7-azaspiro[4.5]decaneNot specifiedC8H15NO141.21Core structure for various derivatives. uni.lu
1,3,8-Triazaspiro[4.5]decane-2,4-dione hydrochlorideNot specifiedC7H12ClN3O2205.64Scaffold for myelostimulators and DOR agonists. researchgate.netsigmaaldrich.com
1-Oxa-8-azaspiro[4.5]decane derivativesNot specifiedVariesVariesSelective σ1 receptor ligands for PET imaging. nih.gov

Analogues containing two oxygen atoms in the spirocyclic system have also been investigated. For example, 1,4-dioxa-8-azaspiro[4.5]decane is a commercially available building block used in synthesis. sigmaaldrich.com Research into related systems like 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione has shown enhanced reactivity in certain chemical transformations, such as the Castagnoli-Cushman reaction with imines, demonstrating the influence of the heterocyclic core on chemical behavior. researchgate.net

The parent carbocyclic spiro[4.5]decane system allows for the introduction of a wide range of functional groups, leading to diverse applications. nih.gov For instance, spiro[4.5]decane analogues of calcitriol (B1668218) (a form of vitamin D3) have been synthesized, featuring a spirocyclic core created by a C18/C21-connection. nih.gov Additionally, the organocatalytic reaction of 3-olefinic oxindoles and pentane-1,5-dial has been used to create complex spiro[cyclohexane-1,3′-indolin]-2′-one derivatives with multiple stereocenters and high enantioselectivity. nih.gov These spirooxindoles are important scaffolds in medicinal chemistry. researchgate.netrsc.org

Stereochemical Influence on Reactivity and Theoretical Properties in Spiro Systems

The stereochemistry of spiro compounds is a critical factor that governs their properties and reactivity. wikipedia.org Spiranes, which feature two rings connected by a single spiroatom, have the two rings oriented in perpendicular planes. uou.ac.inyoutube.com This perpendicular arrangement can lead to molecular chirality even in the absence of a traditional chiral carbon, a phenomenon known as axial chirality. uou.ac.inyoutube.com

The three-dimensional structure of these molecules significantly impacts their biological activity and chemical reactions. egyankosh.ac.in For example, in the synthesis of spiro[cyclohexane-1,3′-indolin]-2′-one derivatives, the choice of a protecting group on the oxindole (B195798) nitrogen was found to have a critical effect on the stereochemical outcome of the final ring-closing step. nih.gov An electron-withdrawing group led to one stereoisomer, while an electron-donating group favored the formation of the opposite isomer. nih.gov This highlights how subtle electronic and steric factors, dictated by the molecule's 3D arrangement, can control reaction pathways.

Natural Product Derivations and Analogues Incorporating the Oxaspiro Core

The 1-oxaspiro[4.5]decane skeleton is a recurring motif in a number of natural products. researchgate.net One example is 7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, isolated from morel mushrooms. chemicalbook.combiosynth.com

While the direct this compound core is less common, related spiroketal structures are widespread. For example, the 1,6-dioxaspiro[4.5]decane motif is found in natural products like the pheromone from Paravespula, the antibiotic (+)-monensin A, and the complex marine toxin (−)-calyculin A. researchgate.net The specific stereochemistry at the spiro center in these molecules is often essential for their biological activity. researchgate.net The synthesis of analogues of these natural products, such as spiro[4.5]decane sesquiterpenes like (-)-β-vetivone, is a significant area of synthetic organic chemistry. acs.org Furthermore, the synthesis of spirocyclic compounds like (+)-griseofulvin, an antifungal drug, and spironolactone (B1682167), a diuretic, showcases the pharmaceutical importance of spirocycles. mdpi.com

Examples of Natural Products and Drugs with Spiro Cores
CompoundCore StructureSource/Use
7,9-Ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione1-Oxaspiro[4.5]decaneMorel mushrooms (Morchella spp.). chemicalbook.com
(+)-GriseofulvinSpiro[benzofuran-2,1'-cyclohexene]Antifungal drug. mdpi.com
SpironolactoneSpiro[androst-4-ene-17,2'-furan]Diuretic, antihypertensive drug. mdpi.com
(-)-β-VetivoneSpiro[4.5]decaneFragrant sesquiterpene. acs.org

Advanced Applications of 1 Oxaspiro 4.5 Decane 2,4 Dione in Organic Synthesis

1-Oxaspiro[4.5]decane-2,4-dione as an Important Intermediate in Complex Molecule Synthesis

The structural framework of this compound makes it a valuable intermediate in the synthesis of more intricate molecules, particularly other heterocyclic systems. While direct applications are a subject of ongoing research, the synthesis of analogous spiro compounds highlights the potential pathways through which this compound can be utilized.

For instance, the synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones has been achieved through a key metal-catalyzed oxidative cyclization step. nih.gov This process demonstrates how a precursor molecule can be transformed into a spirocyclic dione (B5365651) structure. The reaction conditions for such transformations are crucial and often require optimization of catalysts and reagents, as shown in the table below.

Table 1: Optimization of Metal-Catalyzed Oxidative Cyclization

Entry Catalyst Oxidant Yield (%)
1 Cu[(CH₃CN)₄ClO₄] PhI(OAc)₂ 72
2 Rh₂(OAc)₄ PhI(OAc)₂ 75
3 Mn(OAc)₂ PhI(OAc)₂ No Reaction
4 FeCl₂ PhI(OAc)₂ No Reaction
5 ZnCl₂ PhI(OAc)₂ No Reaction

This table illustrates the catalytic efficiency for the formation of a spirodione structure, a key reaction type in the synthesis of complex spiro compounds. nih.gov

Furthermore, spiro-β-lactams, a class of compounds with significant pharmacological relevance, are often synthesized via the Staudinger [2+2] ketene-imine cycloaddition. utrgv.eduuc.pt The synthesis of these complex structures often involves multi-step reactions where a spirocyclic core is fundamental. utrgv.edu The inherent rigidity and defined stereochemistry of a starting material like this compound would make it a promising candidate for elaboration into such pharmacologically active scaffolds.

Building Block for Novel Chemical Scaffolds and Advanced Materials

The unique properties of spiro compounds, including their structural rigidity and three-dimensional orientation of functional groups, make them attractive building blocks for novel chemical scaffolds and advanced materials. uc.pt Spirocyclic compounds are recognized for their potential in drug design and have been investigated for various biological activities. mdpi.com

Derivatives of related oxaspiro compounds have been identified in various applications. For example, 7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, a structurally related compound, has been found as a leachable impurity from polymer additives used in packaging materials. chemicalbook.com This highlights the interaction of such spiro compounds with polymers and suggests their potential incorporation into material science applications. The synthesis of new oxaspirocyclic compounds is an active area of research, with new derivatives being characterized for their chemical properties and potential applications. mdpi.com

The general class of spiro compounds is known to possess a wide range of useful properties, including photochromism and hole-transporting abilities, which are critical for the development of optical and electronic materials.

Use as a Reference Compound in Reactivity Studies of Spiro Compounds

In the study of reaction mechanisms and structure-activity relationships, well-defined molecules often serve as reference compounds. While direct evidence of this compound being used as a primary reference standard is not extensively documented, the study of related spiro systems provides a framework for its potential in this role.

For example, in the investigation of 5-HT1A receptor agonists, specific spiro compounds are used as reference points to evaluate the binding affinity and selectivity of newly synthesized analogues. unimore.it The reactivity and stereochemical outcomes of reactions involving spirocyclic molecules, such as the diastereoselective synthesis of spirooxindolo-β-lactams, are often compared to understand the influence of the spiro center. nih.gov The defined and relatively rigid structure of this compound makes it a suitable candidate for computational and experimental studies to probe the reactivity of the dione and lactone functionalities within a constrained spirocyclic environment. Such studies are essential for predicting the behavior of more complex spiro molecules in chemical reactions.

Conclusion and Future Perspectives in 1 Oxaspiro 4.5 Decane 2,4 Dione Research

Summary of Current Research Directions and Challenges

Current research into oxaspiro[4.5]decane-2,4-diones is primarily driven by the quest for novel therapeutic agents. The inherent three-dimensional structure of the spirocyclic system is a key feature, as it can lead to compounds with improved potency and selectivity compared to their non-spirocyclic counterparts. acs.org

Current Research Directions:

Synthesis of Novel Derivatives: A major focus is the synthesis of new analogues of the core 1-oxaspiro[4.5]decane-2,4-dione structure to explore and optimize biological activity. nih.gov Research groups are actively creating libraries of related compounds, such as 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones and 6,10-dioxaspiro[4.5]decane-7,9-diones, to screen for various biological effects. mdpi.comnih.gov

Exploration of Biological Activity: Oxaspirocyclic compounds are being investigated for a wide spectrum of pharmacological activities. Studies on structurally similar compounds have shown potent antitumor activity against various cancer cell lines, including human lung, breast, and cervical cancers. mdpi.comnih.gov Other documented biological activities for this class include antifungal, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comresearchgate.net Furthermore, related spiro[4.5]decane-2,4-dione scaffolds, such as the 1,3,8-triazaspiro derivatives, have been identified as novel and selective agonists for the delta opioid receptor (DOR), indicating potential applications in treating neurological and psychiatric disorders. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: A critical research direction involves elucidating the relationship between the chemical structure of these spiro compounds and their biological function. For instance, research on 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives showed that substituents at specific positions on the scaffold significantly influence their anticancer potency. nih.gov These studies are essential for the rational design of more effective and selective drug candidates.

Key Research Challenges:

Asymmetric Synthesis: The biological activity of spiro compounds is often highly dependent on their stereochemistry, due to the chiral nature of the spiro-carbon atom. mdpi.com A significant challenge lies in the development of efficient and highly stereoselective synthetic methods to produce enantiomerically pure compounds. Many current syntheses result in racemic mixtures, which can complicate the interpretation of biological data. nih.gov

Synthetic Efficiency: While numerous synthetic methodologies have been reported since the 1970s, many routes involve multiple steps, require optimization of catalysts and reaction conditions, and can have moderate yields. nih.govnih.gov For example, the key metal-catalyzed oxidative cyclization step in the synthesis of some spiro diones requires careful investigation of reagents and conditions to be successful. nih.gov Developing more concise and scalable synthetic pathways remains a primary objective.

Target Identification and Mechanism of Action: For many newly synthesized oxaspiro diones with promising biological activity, the precise molecular targets and mechanisms of action are not fully understood. Further pharmacological and biochemical studies are necessary to validate these compounds as potential drug leads.

Emerging Methodologies and Interdisciplinary Research Avenues for Oxaspiro Diones

To overcome the existing challenges and unlock the full potential of oxaspiro diones, researchers are exploring innovative synthetic strategies and fostering interdisciplinary collaborations.

Emerging Methodologies:

Novel Catalytic Systems: There is a continuous effort to discover new catalysts that can improve the efficiency and selectivity of spirocyclization reactions. This includes the use of specific metal catalysts, such as copper (II) chloride, in one-pot domino processes for synthesizing related spiro structures. researchgate.net

One-Pot and Tandem Reactions: To improve synthetic efficiency, researchers are designing elegant one-pot procedures that combine multiple transformations. A recently developed method for constructing 6-oxa-spiro[4.5]decane skeletons merges the ring-opening of benzo[c]oxepines with a formal 1,2-oxygen migration in a single step, providing access to over 30 different derivatives. nih.govresearcher.life

Cycloaddition Strategies: Diels-Alder cycloadditions have proven to be a robust method for creating the spirocyclic core. For example, the reaction of 5-methylene-2(5H)-furanone with various dienes provides a general and efficient route to 1-oxaspiro[4.5]decan-2-ones, which can be further modified. researchgate.net

Interdisciplinary Research Avenues:

Computational Chemistry and Molecular Modeling: The integration of computational tools is becoming indispensable. Molecular docking studies, for instance, are used to predict how spiro dione (B5365651) derivatives bind to biological targets like the delta opioid receptor. nih.gov These in silico methods help rationalize observed structure-activity relationships and guide the design of new compounds with enhanced affinity and selectivity.

Chemical Biology and Pharmacology: Collaboration between synthetic chemists and biologists is crucial for advancing this field. High-throughput screening of spiro compound libraries against various biological targets can rapidly identify new lead compounds. nih.gov Subsequent detailed pharmacological studies are essential to characterize their efficacy and potential as therapeutic agents.

Materials Science: The unique structural and optical properties of spiro compounds have drawn interest from materials scientists. Their applications are being explored in the development of organic light-emitting diodes (OLEDs) and other optical materials, opening up research avenues beyond medicinal chemistry. mdpi.com

The future of research on this compound and its analogues is bright. Advances in synthetic chemistry, coupled with a deeper understanding of their biological roles through interdisciplinary collaboration, will likely lead to the discovery of novel drugs and materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.